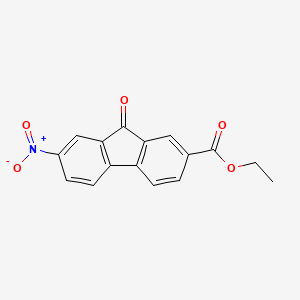

Ethyl 7-nitro-9-oxo-9h-fluorene-2-carboxylate

Description

Properties

CAS No. |

92858-67-8 |

|---|---|

Molecular Formula |

C16H11NO5 |

Molecular Weight |

297.26 g/mol |

IUPAC Name |

ethyl 7-nitro-9-oxofluorene-2-carboxylate |

InChI |

InChI=1S/C16H11NO5/c1-2-22-16(19)9-3-5-11-12-6-4-10(17(20)21)8-14(12)15(18)13(11)7-9/h3-8H,2H2,1H3 |

InChI Key |

YJDCKMZMLUVESY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate typically involves the nitration of 9-oxo-9H-fluorene-2-carboxylic acid followed by esterification with ethanol . The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and an acid catalyst for the esterification process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitrofluorene derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate

This compound is an organic compound with the molecular formula and a molecular weight of 297.26 g/mol. It belongs to the class of fluorene derivatives, known for diverse applications in fields like organic electronics and pharmaceuticals. This compound is used as an intermediate in synthesizing various organic compounds.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the nitration of 9-oxo-9H-fluorene-2-carboxylic acid, followed by esterification with ethanol.

Chemical Reactions:

- Oxidation: Can be oxidized to form corresponding nitrofluorene derivatives.

- Reduction: The nitro group can be reduced to yield amino derivatives. For example, 2,7-dinitrofluorene can be reduced using hydrated stannous chloride in HCl to afford 2,7-diaminofluorene .

- Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation.

Applications in Chemistry, Biology, and Industry

This compound has applications in chemistry, biology, and industry:

- Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

- Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.

- Industry: It is utilized in the production of organic electronic materials and as a precursor in the synthesis of dyes and pigments.

This compound is of interest in medicinal chemistry because of its potential biological activities, especially in cancer research and apoptosis induction. Research indicates that similar compounds can act as apoptosis inducers. Modifications at the 7-position can significantly enhance apoptotic activity. Specifically, compounds with substitutions at this position demonstrated improved efficacy in inducing apoptosis in various cancer cell lines, including T47D and HCT116 cells, with effective concentration (EC50) values ranging from 0.15 to 0.29 µM.

The anticancer potential of this compound can be attributed to its ability to activate caspases, which are crucial for the execution phase of apoptosis. The activation of caspases leads to programmed cell death, making these compounds valuable in cancer therapy.

Table 1: Summary of Biological Activities

| Compound | EC50 (µM) | Activity Type | Cell Lines Tested |

|---|---|---|---|

| This compound | TBD | Apoptosis Inducer | T47D, HCT116 |

| N-Aryl 9-Oxo-9H-Fluorene Derivative | 0.15 - 0.29 | Apoptosis Inducer | T47D, HCT116, SNU398 |

| Other Related Compounds | Varies | Anticancer Agents | Various Cancer Cell Lines |

Case Studies

- High-throughput Screening Assays: High-throughput screening identified several 9-oxo-9H-fluorene derivatives as potent apoptosis inducers. The introduction of a nitro group at the 7-position was particularly beneficial for enhancing biological activity.

- Structure–Activity Relationship (SAR): SAR studies demonstrated that modifications on the fluorene ring could significantly alter biological activity. The introduction of various substituents at the 7-position led to improved potency against cancer cell lines, highlighting the importance of structural optimization in drug development.

- Antimicrobial Activity: While primarily studied for anticancer properties, related compounds have also exhibited antimicrobial activities against various pathogens, suggesting a broader potential for therapeutic applications beyond oncology.

Mechanism of Action

The mechanism of action of ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate and related fluorene/xanthene derivatives:

Table 1: Structural and Functional Comparison of Fluorene/Xanthene Derivatives

Key Observations:

Functional Group Influence :

- Nitro Groups : The target compound’s single nitro group at position 7 contrasts with the trinitro substitution in 4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid . Nitro groups are electron-withdrawing, reducing aromatic ring electron density and increasing susceptibility to nucleophilic attack.

- Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves lipid solubility compared to 9-Oxo-2-fluorenecarboxylic acid (carboxylic acid, hydrophilic) . This difference impacts applications in drug design or organic synthesis.

Structural Variations :

- Xanthene Core : Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate replaces the fluorene backbone with a xanthene system (oxygen-bridged aromatic rings). The methoxy group at position 7 is electron-donating, stabilizing the ring system differently than nitro groups.

- Acetaldehyde Substituent : The acetaldehyde group in 9H-Fluorene-2-acetaldehyde,7-nitro-α,9-dioxo- introduces aldehyde reactivity, enabling condensation reactions absent in ester or carboxylic acid derivatives.

Physicochemical Implications: Molecular Weight and Stability: The trinitro derivative has a higher molecular weight (383.21 g/mol) and likely lower thermal stability due to multiple nitro groups.

Biological Activity

Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and apoptosis induction. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound has the molecular formula C16H13N1O4 and a molecular weight of approximately 299.28 g/mol. The compound features a fluorene backbone with a nitro group at the 7-position and an ethyl ester at the carboxylic acid moiety. This unique structure contributes to its biological activity.

Research indicates that compounds similar to this compound can act as apoptosis inducers . A study on N-aryl-9-oxo-9H-fluorene derivatives showed that modifications at the 7-position significantly enhance apoptotic activity. Specifically, compounds with substitutions at this position demonstrated improved efficacy in inducing apoptosis in various cancer cell lines, including T47D and HCT116 cells, with effective concentration (EC50) values ranging from 0.15 to 0.29 µM .

Anticancer Properties

The anticancer potential of this compound can be attributed to its ability to activate caspases, which are crucial for the execution phase of apoptosis. The activation of caspases leads to programmed cell death, making these compounds valuable in cancer therapy .

Table 1: Summary of Biological Activities

| Compound | EC50 (µM) | Activity Type | Cell Lines Tested |

|---|---|---|---|

| This compound | TBD | Apoptosis Inducer | T47D, HCT116 |

| N-Aryl 9-Oxo-9H-Fluorene Derivative | 0.15 - 0.29 | Apoptosis Inducer | T47D, HCT116, SNU398 |

| Other Related Compounds | Varies | Anticancer Agents | Various Cancer Cell Lines |

Case Studies

- High-throughput Screening Assays : A study involving high-throughput screening identified several derivatives of 9-oxo-9H-fluorene as potent apoptosis inducers. The introduction of a nitro group at the 7-position was particularly beneficial for enhancing biological activity .

- Structure–Activity Relationship (SAR) : SAR studies demonstrated that modifications on the fluorene ring could significantly alter biological activity. The introduction of various substituents at the 7-position led to improved potency against cancer cell lines, highlighting the importance of structural optimization in drug development .

- Antimicrobial Activity : While primarily studied for anticancer properties, related compounds have also exhibited antimicrobial activities against various pathogens, suggesting a broader potential for therapeutic applications beyond oncology .

Q & A

Q. Example Workflow :

| Step | Software/Tool | Action |

|---|---|---|

| 1 | SHELXL | Refine disorder using PART and restraints |

| 2 | WinGX | Visualize ADPs and adjust parameters |

| 3 | PLATON | Validate geometry and check for missed symmetry |

Basic: How should researchers handle safety concerns during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood for nitration (exothermic reaction) and esterification (acidic vapors).

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: What statistical methods address contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

- R-Factor Analysis : Compare crystallographic R1 values (e.g., ≤5% for high-quality data) with NMR/IR confidence intervals .

- Bayesian Refinement : Use probabilistic models (e.g., BUSTER ) to reconcile outliers in spectroscopic peaks.

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify systematic errors in spectral datasets .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

- Ethanol/Water : Ideal for polar aromatic systems; gradual cooling enhances crystal growth.

- Dichloromethane/Hexane : For non-polar impurities. Monitor solubility via phase diagrams.

Advanced: How does the electron-withdrawing nitro group influence fluorescence properties?

Methodological Answer:

- UV-Vis Spectroscopy : Measure λmax shifts (e.g., nitro group reduces π→π* transition energy).

- Quantum Yield Calculation : Compare emission intensity with non-nitrated analogs using integrating sphere methods.

- TD-DFT Modeling : Simulate excited-state transitions to correlate structure with fluorescence quenching .

Basic: How is X-ray crystallography applied to confirm the compound’s structure?

Methodological Answer:

Data Collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure Solution : Employ SHELXD for direct methods or SHELXS for Patterson maps .

Refinement : Iterate with SHELXL to minimize R-factors.

Validation : Check CIF files with PLATON for missed symmetry or voids .

Advanced: What mechanistic insights guide the nitro group’s regioselective introduction?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : Nitronium ion (NO₂⁺) attacks the electron-rich position 7 due to fluorenone’s resonance stabilization.

- Computational Mapping : Use Mulliken Charges or Fukui Indices (DFT) to predict reactivity .

- Kinetic vs. Thermodynamic Control : Monitor reaction temperature to favor para-substitution over ortho pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.